Cas no 1185295-67-3 (3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid)
3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid
- 3,5-bis(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethoxy)benzoic acid
- 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid
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- MDL: MFCD09750477
- Inchi: 1S/C41H36N2O8/c44-39(45)26-21-27(48-19-17-42-40(46)50-24-37-33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)23-28(22-26)49-20-18-43-41(47)51-25-38-35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-16,21-23,37-38H,17-20,24-25H2,(H,42,46)(H,43,47)(H,44,45)
- InChI Key: SSXQWLIYCZHPAF-UHFFFAOYSA-N
- SMILES: O(C(NCCOC1C=C(C(=O)O)C=C(C=1)OCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 51
- Rotatable Bond Count: 15
- Complexity: 1040
- Topological Polar Surface Area: 132
3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 041661-1g |
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid |
1185295-67-3 | 1g |
$446.00 | 2023-09-11 | ||
| Matrix Scientific | 041661-5g |
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid |
1185295-67-3 | 5g |
$1546.00 | 2023-09-11 | ||
| TRC | B024790-250mg |
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid |
1185295-67-3 | 250mg |
$ 480.00 | 2022-06-01 | ||
| TRC | B024790-500mg |
3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic Acid |
1185295-67-3 | 500mg |
$ 800.00 | 2022-06-01 |
3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid
Comprehensive Overview of 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid (CAS No. 1185295-67-3)
3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid (CAS No. 1185295-67-3) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and bioconjugation. This compound features a benzoic acid core with two Fmoc-aminoethoxy side chains, making it a valuable building block for drug discovery and material science. Its unique structure enables precise molecular design, catering to applications in targeted drug delivery and biomaterial engineering.
The growing demand for high-purity synthetic intermediates in pharmaceutical research has spotlighted compounds like 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid. Researchers frequently search for "Fmoc-protected compounds solubility" or "benzoic acid derivatives in peptide synthesis," reflecting its relevance in optimizing solid-phase peptide synthesis (SPPS). Its dual Fmoc groups enhance stability during stepwise coupling reactions, addressing common challenges like side-chain deprotection.
In the context of green chemistry, this compound aligns with trends toward sustainable synthesis. Users often inquire about "eco-friendly Fmoc removal methods" or "biodegradable linkers," highlighting the need for environmentally conscious alternatives. The ethoxybenzoic acid scaffold offers tunable hydrophilicity, which is critical for aqueous-phase reactions—a hot topic in biocompatible material development.
From a structural perspective, the 3,5-substitution pattern of 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid ensures symmetrical reactivity, facilitating dendrimer construction and star-shaped polymer synthesis. Queries such as "symmetrical branching agents" or "multifunctional carboxylates" underscore its utility in creating nanocarriers for cancer therapeutics. Its carboxylic acid terminus further allows conjugation with amines, a feature exploited in antibody-drug conjugates (ADCs).
Analytical data for CAS 1185295-67-3 often includes HPLC purity and mass spectrometry validation, addressing user concerns about "QC standards for peptide intermediates." The compound’s UV-active Fmoc groups simplify reaction monitoring, a frequent pain point in high-throughput screening. Moreover, its compatibility with microwave-assisted synthesis resonates with labs seeking time-efficient protocols.
Emerging applications in DNA-encoded libraries (DELs) have further elevated interest in 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid. Searches for "orthogonal protection strategies" or "click chemistry compatibles" highlight its role in combinatorial chemistry. As the biopharmaceutical industry pivots toward personalized medicine, this compound’s modularity positions it as a future-proof reagent.
In summary, 3,5-Bis2-(Fmoc-amino)ethoxybenzoic Acid (CAS No. 1185295-67-3) bridges traditional organic synthesis and cutting-edge biotech. Its adaptability to automated synthesis platforms and alignment with green chemistry principles ensure enduring relevance. Whether for academic research or industrial-scale production, this compound remains a cornerstone in molecular innovation.
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